4-(Difluoromethoxy)-3-methoxyaniline hydrochloride
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Overview
Description
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride is an organic compound that features both difluoromethoxy and methoxy functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-nitroanisole.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Difluoromethylation: The amine group is then difluoromethylated using a difluoromethylating agent like difluoromethyl phenyl sulfone under basic conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)-3-methoxyaniline hydrochloride
- 4-(Methoxy)-3-methoxyaniline hydrochloride
- 4-(Difluoromethoxy)-2-methoxyaniline hydrochloride
Uniqueness
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the methoxy group can modulate its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-7-4-5(11)2-3-6(7)13-8(9)10;/h2-4,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHBPXRNRGIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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